2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate
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Overview
Description
2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate is a complex organic compound with a molecular formula of C23H21N3O6S This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, an oxo group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-sulfamoylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxylated compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-benzoylmethioninate
- 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate
- 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (benzoylamino)(phenyl)acetate
Uniqueness
Compared to similar compounds, 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C23H21N3O6S/c24-33(30,31)19-13-11-18(12-14-19)25-20(27)15-32-23(29)21(16-7-3-1-4-8-16)26-22(28)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,25,27)(H,26,28)(H2,24,30,31) |
InChI Key |
RYCMJVZHCLBYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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